methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate
CAS No.: 831216-37-6
Cat. No.: VC5917884
Molecular Formula: C11H14N2O7S
Molecular Weight: 318.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 831216-37-6 |
|---|---|
| Molecular Formula | C11H14N2O7S |
| Molecular Weight | 318.3 |
| IUPAC Name | methyl 2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetate |
| Standard InChI | InChI=1S/C11H14N2O7S/c1-19-10-5-4-8(13(15)16)6-9(10)12(21(3,17)18)7-11(14)20-2/h4-6H,7H2,1-3H3 |
| Standard InChI Key | GNMKIWWVBIBGNX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)OC)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate belongs to the class of sulfonamide glycinate esters. Its molecular structure integrates three key functional groups:
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A methoxy group (-OCH₃) at the 2-position of the phenyl ring.
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A nitro group (-NO₂) at the 5-position of the phenyl ring.
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A methylsulfonyl group (-SO₂CH₃) and glycinate ester moiety attached to the nitrogen atom.
The combination of these groups confers unique electronic and steric properties. The methoxy group acts as an electron-donating substituent, while the nitro group is strongly electron-withdrawing, creating a polarized aromatic system that influences reactivity in substitution and coupling reactions .
Synthesis and Reaction Pathways
The synthesis of methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate likely follows a multi-step protocol common to sulfonamide glycinate derivatives:
Key Synthetic Steps
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Nitration of 2-Methoxyphenol: Introduction of the nitro group at the 5-position using nitric acid in sulfuric acid .
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Sulfonamide Formation: Reaction of the nitro-substituted aniline with methanesulfonyl chloride to install the methylsulfonyl group .
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Glycinate Esterification: Coupling the sulfonamide intermediate with methyl glycinate under peptide-like coupling conditions (e.g., DCC, HOBt) .
Reaction Optimization
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Nitration Selectivity: The methoxy group directs electrophilic substitution to the para position, but steric hindrance from the sulfonamide may alter regioselectivity .
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Ester Stability: The methyl ester group in the glycinate moiety is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonamide and nitro groups. Limited solubility in water (estimated <1 mg/mL) .
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Thermal Stability: Decomposition occurs above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) due to nitro group instability .
Spectroscopic Data
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IR Spectroscopy: Key absorptions include:
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NMR (¹H):
Applications in Research
Pharmacological Studies
Sulfonamide glycinate derivatives are investigated for:
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Enzyme Inhibition: The sulfonamide group chelates zinc in metalloenzymes, such as carbonic anhydrase and matrix metalloproteinases .
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Antibacterial Activity: Structural analogs show moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL) .
Material Science
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Polymer Modification: Nitro-containing sulfonamides act as crosslinking agents in epoxy resins, enhancing thermal stability .
Comparative Analysis with Structural Analogs
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